molecular formula C23H23N7O3 B2946419 (2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-24-9

(2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2946419
CAS RN: 920405-24-9
M. Wt: 445.483
InChI Key: PJCGWSAIKXLWAY-UHFFFAOYSA-N
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Description

The compound (2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring .

Scientific Research Applications

Anti-Epileptic Drug Development

Compounds containing 1,2,4-Triazines derivatives have been found to display anti-epileptic properties. An example is Lamotrigine, which is used in the treatment of epilepsy .

Anti-Tumor Applications

Triazole derivatives like Tirapazamine have shown promise in anti-tumor treatments due to their ability to act as radiosensitizers that enhance the effects of radiotherapy .

Antimicrobial Agents

Fused 1,2,4–triazines have been reported to possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Anti-Viral Research

Some triazole derivatives are being studied for their anti-viral activities, which could lead to new treatments for viral infections .

Antimycobacterial Therapy

The structure of triazole derivatives has been linked with antimycobacterial activity, suggesting potential applications in combating tuberculosis and related diseases .

Anxiolytic and Antidepressant Effects

Research has indicated that certain 1,2,4-Triazines derivatives can exhibit anxiolytic and antidepressant activities, which could be useful in mental health therapies .

Dyslipidemia and Cardiovascular Disease Treatment

Fatty acid-binding proteins (FABPs) isoforms such as FABP4 and FABP5 are potential therapeutic targets for disorders like dyslipidemia and coronary heart disease. Triazole derivatives may play a role in developing treatments for these conditions .

Diabetes Management

Due to their interaction with FABPs, triazole derivatives could also be explored for therapeutic applications in diabetes management .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored, given the known activities of similar compounds .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-17-8-9-18(19(14-17)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCGWSAIKXLWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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